

5-Aminopyridine-3-sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminopyridine-3-sulfonamide

Cat. No.: B1337962

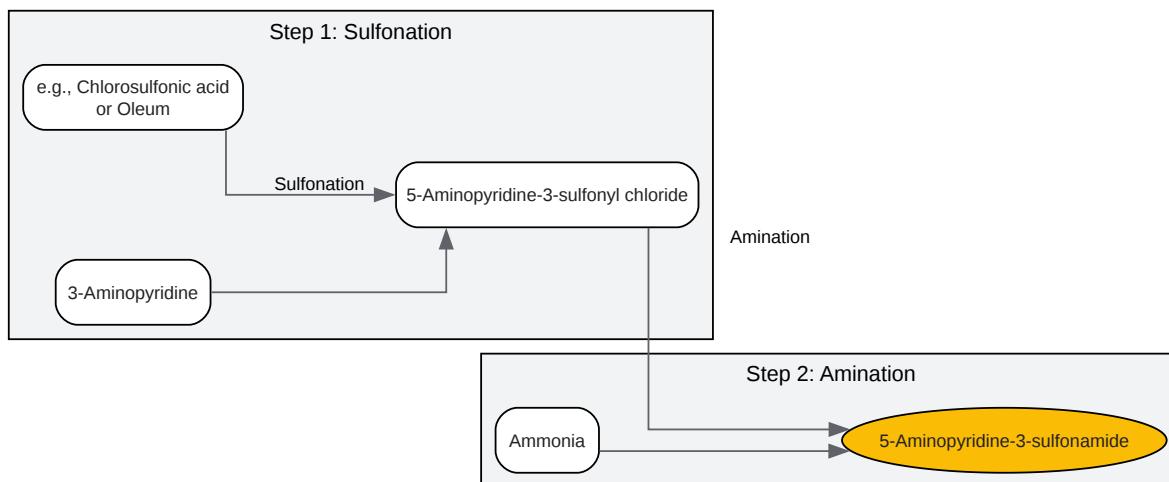
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **5-Aminopyridine-3-sulfonamide**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computed data with established knowledge of related aminopyridine sulfonamides to offer a thorough resource for research and development.

Core Chemical Properties

Quantitative data for **5-Aminopyridine-3-sulfonamide** is summarized below. It is important to note that most of the following data is computationally predicted, as experimental values are not readily available in the cited literature.


Property	Value	Source
IUPAC Name	5-aminopyridine-3-sulfonamide	PubChem[1]
CAS Number	62009-21-6	PubChem[1]
Molecular Formula	C ₅ H ₇ N ₃ O ₂ S	PubChem[1]
Molecular Weight	173.20 g/mol	PubChem[1]
XLogP3-AA (Computed)	-1.3	PubChem[1]
Topological Polar Surface Area (Computed)	107 Å ²	PubChem[1]
Hydrogen Bond Donor Count (Computed)	2	PubChem
Hydrogen Bond Acceptor Count (Computed)	5	PubChem
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Synthesis and Characterization

While a specific experimental protocol for the synthesis of **5-Aminopyridine-3-sulfonamide** is not detailed in the available literature, a plausible synthetic route can be proposed based on general methods for the synthesis of aminopyridine sulfonamides.

Proposed Synthesis Workflow

Proposed Synthesis of 5-Aminopyridine-3-sulfonamide

[Click to download full resolution via product page](#)**Proposed synthesis of 5-Aminopyridine-3-sulfonamide.**

Experimental Protocol: General Synthesis of Aminopyridine Sulfonamides

The following is a general procedure adapted from the synthesis of related aminopyridine sulfonamides and can be optimized for the synthesis of the title compound.

Step 1: Synthesis of 5-Aminopyridine-3-sulfonyl chloride

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
- **Reagents:** Add 3-aminopyridine to a suitable solvent (e.g., chloroform).
- **Reaction:** Cool the mixture in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 5°C.
- **Work-up:** After the addition is complete, allow the reaction to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice.

- Isolation: The resulting precipitate, 5-aminopyridine-3-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of **5-Aminopyridine-3-sulfonamide**

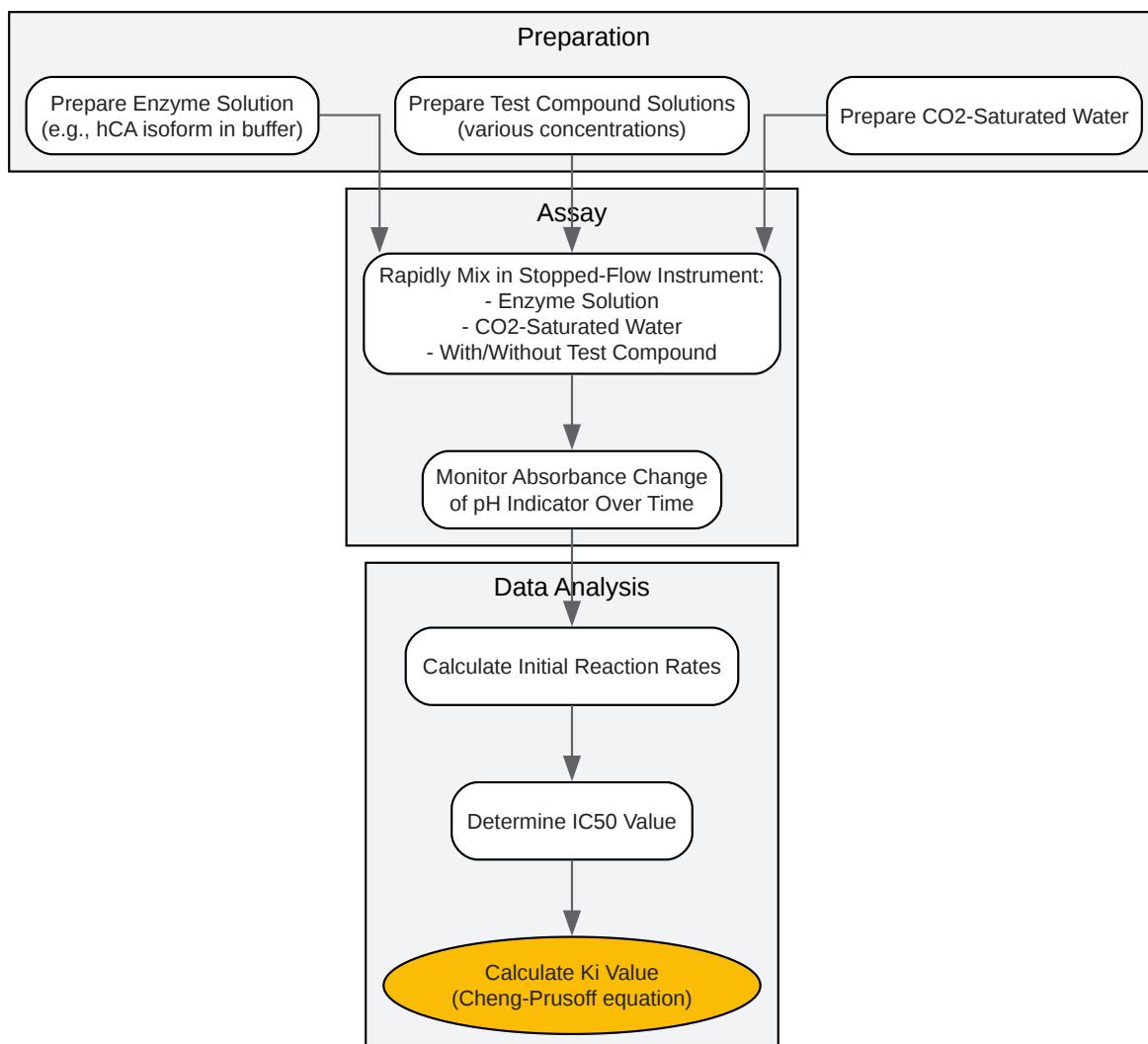
- Reaction Setup: In a sealed reaction vessel, dissolve the 5-aminopyridine-3-sulfonyl chloride from the previous step in a suitable solvent (e.g., dioxane or THF).
- Reagents: Add an excess of aqueous ammonia.
- Reaction: Heat the mixture at a specified temperature (e.g., 100°C) for several hours.
- Work-up: Cool the reaction mixture to room temperature.
- Isolation and Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **5-Aminopyridine-3-sulfonamide**.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amino group (N-H stretching), the sulfonamide group (S=O and S-N stretching), and the pyridine ring.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Biological Activity: Carbonic Anhydrase Inhibition


Aminopyridine sulfonamides are a known class of carbonic anhydrase inhibitors.^[2] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide

and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of the enzyme.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The following is a general protocol for a stopped-flow CO_2 hydration assay to determine the inhibitory activity of compounds against carbonic anhydrase.

Workflow for Carbonic Anhydrase Inhibition Assay

[Click to download full resolution via product page](#)

Workflow for a carbonic anhydrase inhibition assay.

Materials:

- Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

- **5-Aminopyridine-3-sulfonamide** (test compound)
- Buffer solution (e.g., Tris-HCl)
- pH indicator (e.g., phenol red)
- CO₂-saturated water
- Stopped-flow spectrophotometer

Procedure:

- Prepare solutions of the hCA enzyme and various concentrations of the test compound in the buffer.
- In the stopped-flow instrument, rapidly mix the enzyme solution with CO₂-saturated water in the presence and absence of the test compound.
- Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the enzymatic reaction.
- Calculate the initial rates of the reaction from the absorbance data.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
- The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

5-Aminopyridine-3-sulfonamide is a compound with potential for further investigation, particularly in the context of drug discovery as a carbonic anhydrase inhibitor. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for related compounds. Further research is warranted to determine the precise physicochemical properties and full pharmacological profile of **5-Aminopyridine-3-sulfonamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 12684259 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Aminopyridine-3-sulfonamide: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337962#5-aminopyridine-3-sulfonamide-chemical-properties\]](https://www.benchchem.com/product/b1337962#5-aminopyridine-3-sulfonamide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com